2-Propyloxazole-4-carboxylic acid

Physicochemical profiling ADME prediction Medicinal chemistry

2-Propyloxazole-4-carboxylic acid (CAS 36190-03-1) is a versatile heterocyclic building block featuring a 1,3-oxazole core with an n-propyl chain at C2 and a carboxylic acid handle at C4. Supplied at ≥98% purity, this scaffold is cited in ferroportin inhibitor patents (WO-2017068089-A2, WO-2017068090-A1) and sGC stimulator patents (US-2017136019-A1, US-2017137439-A1). Its balanced physicochemical profile—LogP 1.4, TPSA 63.3 Ų, 3 rotatable bonds—predicts favorable oral bioavailability. The C4 carboxylic acid enables facile amide coupling for library synthesis of amides, esters, hydrazides, and thioamides. Choose this compound for reliable SAR exploration in iron homeostasis and soluble guanylyl cyclase programs.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 36190-03-1
Cat. No. B566239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyloxazole-4-carboxylic acid
CAS36190-03-1
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESCCCC1=NC(=CO1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10)
InChIKeyFTDYCDRLDRQBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyloxazole-4-carboxylic Acid (CAS 36190-03-1): Core Properties and Research-Grade Specifications


2-Propyloxazole-4-carboxylic acid (CAS 36190-03-1) is a heterocyclic building block comprising a 1,3-oxazole core substituted with a propyl chain at the 2-position and a carboxylic acid moiety at the 4-position, with a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol . This substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 1.33–1.4, a topological polar surface area of 63.3 Ų, and three rotatable bonds, which together govern its solubility, membrane permeability, and suitability as a scaffold in medicinal chemistry campaigns . The compound is routinely supplied at ≥98% purity for research applications and is documented as a versatile intermediate in the synthesis of oxazole-containing pharmacophores .

Why 2-Propyloxazole-4-carboxylic Acid Cannot Be Casually Replaced with Other Oxazole-4-carboxylic Acid Analogs


The 2-position alkyl substituent on the oxazole-4-carboxylic acid scaffold is a critical determinant of both physicochemical behavior and biological target engagement. Substituting the n-propyl group of 2-propyloxazole-4-carboxylic acid with shorter (e.g., methyl, ethyl) or branched (e.g., isopropyl) alkyl chains alters LogP, rotatable bond count, and steric bulk, directly impacting membrane permeability, metabolic stability, and binding affinity to hydrophobic enzyme pockets [1]. Additionally, regioisomeric variations, such as moving the propyl group to the 5-position or employing isoxazole cores, yield compounds with divergent electronic distributions and hydrogen-bonding networks, which can abolish activity against specific targets like bacterial serine acetyltransferase or ferroportin [2]. Therefore, generic substitution without rigorous comparative data risks failure in lead optimization campaigns, as even minor structural perturbations can shift selectivity profiles and potency by orders of magnitude [2].

Quantitative Differentiation Evidence for 2-Propyloxazole-4-carboxylic Acid Versus Closest Analogs


Lipophilicity (LogP) Comparison: 2-Propyloxazole-4-carboxylic Acid vs. 2-Ethyloxazole-4-carboxylic Acid

The calculated partition coefficient (XLogP3) for 2-propyloxazole-4-carboxylic acid is 1.4, which is approximately 0.4–0.5 log units higher than that predicted for the 2-ethyl analog (XLogP3 ≈ 0.9–1.0) [1]. This increase in lipophilicity correlates with the addition of one methylene unit to the alkyl side chain and predicts moderately enhanced membrane permeability and reduced aqueous solubility for the propyl derivative .

Physicochemical profiling ADME prediction Medicinal chemistry

Hydrogen Bond Acceptor/Donor Profile: 2-Propyloxazole-4-carboxylic Acid vs. 5-Propyloxazole-4-carboxylic Acid Regioisomer

2-Propyloxazole-4-carboxylic acid possesses a hydrogen bond donor count of 1 (carboxylic acid OH) and a hydrogen bond acceptor count of 4 (oxazole N, oxazole O, and two carboxylic acid O atoms), with a topological polar surface area (TPSA) of 63.3 Ų . In contrast, regioisomeric 5-propyloxazole-4-carboxylic acid (CAS 1083246-32-5) exhibits the same donor/acceptor counts but a different spatial arrangement of the propyl group relative to the carboxylic acid, altering the orientation of the hydrophobic moiety and the electronic distribution across the oxazole ring [1].

Molecular recognition Structure-activity relationship Drug design

Rotatable Bond Count and Conformational Flexibility: 2-Propyloxazole-4-carboxylic Acid vs. 2-Isopropyloxazole-4-carboxylic Acid

2-Propyloxazole-4-carboxylic acid contains exactly 3 rotatable bonds: the C–C bond between the propyl chain and the oxazole ring, and the two C–C bonds within the n-propyl group itself [1]. The branched isomer, 2-isopropyloxazole-4-carboxylic acid, retains the same total number of rotatable bonds but presents a more sterically encumbered, conformationally restricted side chain due to the gem-dimethyl branching .

Conformational analysis Molecular modeling Lead optimization

Patent-Cited Application as Ferroportin Inhibitor Scaffold

2-Propyloxazole-4-carboxylic acid is explicitly cited as a relevant intermediate and scaffold in patent families WO-2017068089-A2, WO-2017068090-A1, US-2017136019-A1, and US-2017137439-A1, which describe novel ferroportin inhibitors and sGC stimulators . The compound's 2-propyl-4-carboxy substitution pattern is highlighted as a preferred embodiment for modulating iron export and cGMP signaling, distinguishing it from other alkyl-substituted oxazole-4-carboxylic acids that lack this specific substitution .

Iron metabolism Ferroportin inhibition Therapeutic patents

Recommended Application Scenarios for 2-Propyloxazole-4-carboxylic Acid (CAS 36190-03-1)


Medicinal Chemistry: Lead Optimization for Ferroportin-Targeted Therapeutics

The compound's citation in multiple ferroportin inhibitor patents (WO-2017068089-A2, WO-2017068090-A1) positions it as a privileged scaffold for medicinal chemists developing small-molecule modulators of iron homeostasis [1]. Its balanced LogP (1.4) and TPSA (63.3 Ų) predict favorable oral bioavailability characteristics, while the n-propyl group provides a tunable lipophilic handle for further SAR exploration .

Chemical Biology: Synthesis of Activity-Based Probes for sGC/cGMP Pathway Investigation

The compound's association with sGC stimulator patents (US-2017136019-A1, US-2017137439-A1) supports its use as a core building block for constructing chemical probes to interrogate soluble guanylyl cyclase signaling [1]. The carboxylic acid handle at the 4-position enables facile conjugation to reporter tags, affinity matrices, or biotin via standard amide coupling chemistry, facilitating target engagement studies .

Organic Synthesis: Building Block for Diversified Oxazole-Containing Heterocycle Libraries

As a commercially available 2-propyloxazole-4-carboxylic acid with documented synthetic routes starting from butyronitrile [1], this compound serves as a reliable entry point for generating diverse libraries of amides, esters, hydrazides, thioamides, and amidoximes [1]. The established multi-step synthesis provides a validated pathway for researchers requiring gram-scale quantities of functionalized oxazole derivatives for high-throughput screening [1].

Physicochemical Profiling: Calibration Standard for LogP and Permeability Assays

The well-defined physicochemical parameters of 2-propyloxazole-4-carboxylic acid—specifically its XLogP3 of 1.4, TPSA of 63.3 Ų, and rotatable bond count of 3—make it a suitable calibration standard or reference compound in assays designed to measure lipophilicity, passive membrane permeability (e.g., PAMPA), and metabolic stability of heterocyclic carboxylic acid series [1].

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